molecular formula C19H14N4O2S B293911 [3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 1-naphthyl ether

[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 1-naphthyl ether

Cat. No.: B293911
M. Wt: 362.4 g/mol
InChI Key: LUSGNGTVGPZSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 1-naphthyl ether is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazole ring, a naphthalen-1-yloxy group, and a methylfuran moiety, making it a unique and interesting molecule for research and development.

Preparation Methods

The synthesis of [3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 1-naphthyl ether typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of the triazole intermediate with thionyl chloride.

    Introduction of the Naphthalen-1-yloxy Group: The naphthalen-1-yloxy group is introduced through an etherification reaction using naphthol and an appropriate alkylating agent.

    Introduction of the Methylfuran Moiety: The methylfuran moiety is introduced via a Friedel-Crafts acylation reaction using methylfuran and an appropriate acyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of catalysts and alternative solvents.

Chemical Reactions Analysis

[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 1-naphthyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalen-1-yloxy group can be replaced by other nucleophiles under appropriate conditions.

    Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of addition products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 1-naphthyl ether has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 1-naphthyl ether involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in folate metabolism, thereby exerting its antimicrobial and anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 1-naphthyl ether can be compared with other similar compounds, such as:

    3-(2-Methylfuran-3-yl)-6-[(phenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound has a phenylmethyl group instead of the naphthalen-1-yloxy group, leading to different chemical and biological properties.

    3-(2-Methylfuran-3-yl)-6-[(pyridin-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound has a pyridin-2-yloxy group, which may result in different reactivity and biological activities.

    3-(2-Methylfuran-3-yl)-6-[(benzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

3-(2-methylfuran-3-yl)-6-(naphthalen-1-yloxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H14N4O2S/c1-12-14(9-10-24-12)18-20-21-19-23(18)22-17(26-19)11-25-16-8-4-6-13-5-2-3-7-15(13)16/h2-10H,11H2,1H3

InChI Key

LUSGNGTVGPZSSL-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)COC4=CC=CC5=CC=CC=C54

Canonical SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)COC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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